molecular formula C20H23N3O5 B11016318 N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide

Cat. No.: B11016318
M. Wt: 385.4 g/mol
InChI Key: RRNLBUFXMTWLRH-UHFFFAOYSA-N
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Description

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide, with the chemical formula C₁₆H₁₆N₂O₄, is a compound of interest. It belongs to the class of organic molecules known as benzamides. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-methyl-3-nitrobenzoic acid with 2-aminobenzamide in the presence of appropriate reagents. The reaction proceeds through amide bond formation, resulting in the desired product.

Reaction Conditions::
  • Reactants: 2-methyl-3-nitrobenzoic acid, 2-aminobenzamide
  • Solvent: Organic solvents (e.g., dichloromethane, ethanol)
  • Catalyst: Acidic or basic conditions
  • Temperature: Room temperature or slightly elevated
  • Isolation: Crystallization or chromatography

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Reduction: The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to various derivatives.

    Oxidation: Oxidation of the amine group (-NH₂) could yield an amide or imide.

Common Reagents and Conditions::

    Reduction: H₂/Pd-C, NaBH₄

    Substitution: Alkyl halides, amines

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃)

Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include amides, imides, and substituted benzamides.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide is unique in its structure, similar compounds include other benzamides and nitro-substituted aromatic molecules.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(3-ethoxypropylcarbamoyl)phenyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C20H23N3O5/c1-3-28-13-7-12-21-19(24)16-8-4-5-10-17(16)22-20(25)15-9-6-11-18(14(15)2)23(26)27/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

RRNLBUFXMTWLRH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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